Hydrophilicity Advantage: Meta-Hydroxy Substitution Lowers LogP by ~57% vs. Unsubstituted Acetoacetanilide
The introduction of a meta-hydroxy group significantly increases hydrophilicity. The measured LogP of Butanamide, N-(3-hydroxyphenyl)-3-oxo- is 0.379 [1], whereas the unsubstituted parent compound, acetoacetanilide (CAS 102-01-2), exhibits a LogP of 0.878 [2]. This represents a 57% reduction in partition coefficient, indicative of enhanced aqueous solubility and altered membrane permeability characteristics crucial for biological assay design.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 0.379 |
| Comparator Or Baseline | Acetoacetanilide (CAS 102-01-2), LogP: 0.878 |
| Quantified Difference | 0.499 log units lower (≈57% reduction in partition coefficient) |
| Conditions | Measured values from independent sources using standard computational/experimental methods. |
Why This Matters
Lower LogP directly translates to superior aqueous solubility and distinct retention time in reversed-phase chromatography, enabling unique separation and assay conditions that cannot be replicated with more lipophilic acetoacetanilide analogs.
- [1] Sielc Technologies. Butanamide, N-(3-hydroxyphenyl)-3-oxo- HPLC Separation Technical Note. February 16, 2018. View Source
- [2] Sielc Technologies. Acetoacetanilide HPLC Separation Technical Note. February 16, 2018. View Source
